3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid
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Overview
Description
3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid is a chemical compound with the molecular formula C13H18N2O2. It is also known by its IUPAC name, 3-((3,3-dimethylcyclopentyl)amino)isonicotinic acid
Scientific Research Applications
3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Safety and Hazards
The safety information for this compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The signal word is “Warning” and it is labeled with the GHS07 pictogram .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid typically involves the reaction of 3,3-dimethylcyclopentylamine with pyridine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs of the original compound .
Mechanism of Action
The mechanism of action of 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-4-carboxylic acid include:
- 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-3-carboxylic acid
- 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-2-carboxylic acid
- 3-[(3,3-Dimethylcyclopentyl)amino]pyridine-5-carboxylic acid
Uniqueness
The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(3,3-dimethylcyclopentyl)amino]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-13(2)5-3-9(7-13)15-11-8-14-6-4-10(11)12(16)17/h4,6,8-9,15H,3,5,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMIKMKSCUQEATD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(C1)NC2=C(C=CN=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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